molecular formula C72H116O4P2S4Zn B081325 EINECS 234-277-6 CAS No. 11059-65-7

EINECS 234-277-6

Cat. No.: B081325
CAS No.: 11059-65-7
M. Wt: 1301.3 g/mol
InChI Key: JVQCNSRVEPWJNL-UHFFFAOYSA-L
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Description

Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS’]- is an organometallic compound with the molecular formula C72H116O4P2S4Zn and a molecular weight of 1301.286562 g/mol . This compound is known for its unique chemical structure and properties, making it valuable in various industrial and scientific applications.

Preparation Methods

The synthesis of Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS’]- typically involves the reaction of tetrapropylenephenyl phosphorodithioate with zinc chloride (ZnCl2). The reaction conditions include:

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS’]- undergoes various chemical reactions, including:

Scientific Research Applications

Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS’]- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS’]- involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal centers and influencing their reactivity. It can also interact with biological molecules, potentially disrupting cellular processes and leading to its observed biological effects .

Comparison with Similar Compounds

Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS’]- can be compared with other similar compounds, such as:

The uniqueness of Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS’]- lies in its specific ligand structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications .

Properties

CAS No.

11059-65-7

Molecular Formula

C72H116O4P2S4Zn

Molecular Weight

1301.3 g/mol

IUPAC Name

zinc;bis[4-(2,4-dimethyl-3-propylheptyl)phenoxy]-sulfanylidene-sulfido-λ5-phosphane

InChI

InChI=1S/2C36H59O2PS2.Zn/c2*1-9-13-27(5)35(15-11-3)29(7)25-31-17-21-33(22-18-31)37-39(40,41)38-34-23-19-32(20-24-34)26-30(8)36(16-12-4)28(6)14-10-2;/h2*17-24,27-30,35-36H,9-16,25-26H2,1-8H3,(H,40,41);/q;;+2/p-2

InChI Key

JVQCNSRVEPWJNL-UHFFFAOYSA-L

SMILES

CCCC(C)C(CCC)C(C)CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)CC(C)C(CCC)C(C)CCC)[S-].CCCC(C)C(CCC)C(C)CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)CC(C)C(CCC)C(C)CCC)[S-].[Zn+2]

Canonical SMILES

CCCC(C)C(CCC)C(C)CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)CC(C)C(CCC)C(C)CCC)[S-].CCCC(C)C(CCC)C(C)CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)CC(C)C(CCC)C(C)CCC)[S-].[Zn+2]

11059-65-7

physical_description

Liquid

Origin of Product

United States

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